A handful of studies describe the synthesis and characterization of 2-AQC, primarily focusing on its preparation through various methods and subsequent identification using techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) []. These studies provide valuable information for researchers interested in obtaining and confirming the identity of 2-AQC for further investigation.
Due to its structural similarity to known bioactive molecules, 2-AQC has been proposed to possess potential applications in various areas of scientific research, including:
2-Aminoquinoline-3-carboxamide is a heterocyclic compound characterized by a quinoline ring structure with an amino group at the second position and a carboxamide group at the third position. Its molecular formula is , and it has gained attention for its diverse biological activities and potential therapeutic applications. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The major products formed depend on the specific reaction conditions and reagents used, demonstrating the compound's versatility in synthetic chemistry .
The compound exhibits significant biological activities, primarily through its interactions with various enzymes and receptors. Notable effects include:
Several methods have been developed for synthesizing 2-aminoquinoline-3-carboxamide:
2-Aminoquinoline-3-carboxamide has several applications in medicinal chemistry, including:
Studies have demonstrated that 2-aminoquinoline-3-carboxamide interacts with key biochemical pathways involved in cell cycle regulation and apoptosis. Its mechanism of action includes:
Several compounds share structural similarities with 2-aminoquinoline-3-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloroquinoline-3-carboxamide | Chlorine substitution at position 2 | Antimicrobial properties against bacteria |
| Quinoline-3-carboxamide | Lacks amino group at position 2 | Potential anti-inflammatory effects |
| 4-Aminoquinoline-3-carboxamide | Amino group at position 4 instead of 2 | Antitumor activity |
| Pyrimido[4,5-b]quinolinones | Contains additional pyrimidine ring | Antimicrobial, anti-inflammatory activities |
These compounds highlight the unique structural features of 2-aminoquinoline-3-carboxamide while illustrating its distinct biological activities compared to its analogs. The presence of both amino and carboxamide groups contributes significantly to its pharmacological profile, making it a valuable candidate for further research and development in medicinal chemistry .
The Friedländer reaction stands as one of the most fundamental and versatile approaches for constructing quinoline scaffolds, including 2-aminoquinoline-3-carboxamide derivatives [1] [2] [3]. This classical methodology, first reported by German chemist Paul Friedländer in 1882, involves the condensation of 2-aminobenzaldehydes with compounds containing active methylene groups [2] [4].
For the synthesis of 2-aminoquinoline-3-carboxamide, a modified Friedländer approach enables direct condensation of 2-aminobenzaldehydes with cyanoacetamides under basic conditions [3]. This one-pot protocol involves heating equimolar quantities of 2-aminobenzaldehyde derivatives with cyanoacetamide compounds in ethanol with catalytic sodium hydroxide at 70°C for approximately 10 minutes [3]. The reaction proceeds through initial Knoevenagel condensation to form an acrylonitrile intermediate, followed by cyclization and aromatization to yield the desired product [3].
The mechanistic pathway involves two viable routes. In the first mechanism, the 2-amino substituted carbonyl compound and the cyanoacetamide react in a rate-limiting aldol condensation step [2]. This intermediate undergoes dehydration through an elimination reaction to form an unsaturated intermediate, which subsequently loses water again during imine formation to complete the quinoline ring system [2]. Alternatively, the reaction can proceed through initial Schiff base formation followed by aldol reaction and elimination [2].
Representative yields for this methodology are consistently high, with isolated yields exceeding 85% for electron-deficient substrates . For example, 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide can be synthesized in 88% yield using 2-amino-5-chlorobenzaldehyde and 2-cyano-N-cyclopropylacetamide [3]. The substrate flexibility extends to various substituted benzaldehydes, including halogenated, alkylated, and heteroaromatic aldehydes, demonstrating the broad applicability of this approach [3].
Key advantages of the Friedländer pathway include operational simplicity, easy availability of starting materials, high yields, and simplified workup procedures [1] . Products typically precipitate upon cooling, enabling purification through filtration without the need for chromatographic separation [3]. This method has found significant applications in pharmaceutical synthesis, natural product preparation, and the development of fluorescent materials [1] [4].
The reductive cyclization approach represents a powerful alternative strategy for constructing 2-aminoquinoline-3-carboxamide derivatives, particularly when starting from readily available nitroaromatic precursors [6] [7] [8]. This methodology exploits the reduction of nitro groups coupled with cyclization to form the quinoline ring system in a single operation.
The process typically employs low-valent titanium reagents, such as titanium tetrachloride in combination with zinc, to promote the intramolecular reductive cyclization of nitrocyano olefins [6] [7]. Under these conditions, the nitro group is reduced to a nitroso intermediate, which then undergoes cyclization with the adjacent cyano functionality to establish the quinoline framework [6] [7] [8].
A particularly effective protocol involves treating substituted 3-(2-nitrophenyl)-2-cyanoacrylic acid amides with titanium tetrachloride and zinc under controlled conditions [6]. The reaction typically requires temperatures of 80-120°C and proceeds through a titanium-mediated single electron reduction mechanism [8]. The nitro group is initially reduced to form a nitrosoarene intermediate, which readily engages in intramolecular cyclization with the cyano group [8].
Experimental evidence supports a mechanism involving the formation of nitrosoarene intermediates, which are highly reactive toward intramolecular cyclization reactions [7] [8]. These intermediates can be trapped and characterized, confirming their role in the overall transformation [7]. The process demonstrates excellent tolerance for electron-deficient substrates, making it particularly valuable for preparing quinoline derivatives bearing electron-withdrawing substituents [6] [8].
Yields for this methodology typically range from 70-85%, with the approach showing particular strength in handling substrates that might be challenging for other synthetic routes [6]. The method tolerates various functional groups and substitution patterns, providing access to diverse 2-aminoquinoline-3-carboxamide derivatives [6] [7].
Post-functionalization strategies offer complementary access to 2-aminoquinoline-3-carboxamide derivatives through late-stage modification of preformed quinoline scaffolds [9]. These approaches are particularly valuable for introducing sterically hindered substituents or for creating libraries of compounds from common intermediates.
A representative post-functionalization protocol involves the preparation of quinoline-3-carbonyl chlorides, which can then be converted to the corresponding carboxamides through reaction with appropriate amines . The sequence begins with treatment of quinoline-3-carboxylic acid derivatives with thionyl chloride to generate the reactive acyl chloride intermediate [9]. This intermediate subsequently reacts with primary or secondary amines under Schotten-Baumann conditions to install the carboxamide functionality .
Typical reaction conditions employ potassium carbonate as a base in acetone solvent, with yields ranging from 65-80% for the amidation step . The approach demonstrates excellent compatibility with various amine nucleophiles, including sterically hindered cycloalkylamines and aromatic amines [9].
Alternative post-functionalization strategies include direct amidation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dimethylformamide [9]. These conditions provide access to quinoline-4-carboxamide derivatives through controlled amide bond formation [9].
The post-functionalization approach excels in situations requiring late-stage diversification, allowing medicinal chemists to rapidly explore structure-activity relationships [9]. However, it requires pre-synthesized quinoline carboxylic acid starting materials, which may limit its overall efficiency compared to convergent synthetic approaches .
Modern synthetic approaches to 2-aminoquinoline-3-carboxamide have been revolutionized by the development of efficient one-pot methodologies that streamline the synthetic process while maintaining high yields and selectivity [3] [10] [11]. These protocols represent significant advances in terms of operational simplicity and atom economy.
The most successful one-pot approach involves the direct condensation of cyanoacetamides with 2-aminobenzaldehydes under optimized reaction conditions [3] [10] [11]. This methodology exploits the inherent reactivity of both components to achieve rapid quinoline formation through a Friedländer-type mechanism [3]. The process typically employs sodium hydroxide as a base catalyst in ethanol solvent at 70°C, with reaction times as short as 10 minutes [3].
A key advantage of this approach is the exceptional yields achieved, often exceeding 85% for a wide range of substrates [3] [10]. The reaction demonstrates remarkable substrate tolerance, accommodating various substitution patterns on both the aldehyde and cyanoacetamide components [3] [10]. Electron-withdrawing groups on the benzaldehyde component generally enhance reactivity and yield, while electron-donating groups may require slightly modified conditions [3].
The mechanistic pathway involves initial Knoevenagel condensation between the aldehyde and the active methylene group of the cyanoacetamide [3] [10]. This intermediate undergoes subsequent cyclization through attack of the amino group on the nitrile functionality, followed by aromatization to yield the final quinoline product [3]. The process benefits from the elimination of water as the only byproduct, contributing to excellent atom economy [3].
Workup procedures are remarkably simple, with products typically precipitating upon cooling of the reaction mixture [3] [10]. Purification can often be achieved through simple filtration and recrystallization, eliminating the need for column chromatography [3]. This operational simplicity makes the methodology particularly attractive for both research and potential industrial applications [10] [11].
Copper-catalyzed multicomponent reactions have emerged as powerful tools for the convergent synthesis of 2-aminoquinoline-3-carboxamide derivatives, offering the ability to construct complex molecular architectures from simple starting materials in a single operation [12] [13] [14] [15]. These methodologies exemplify the principles of green chemistry by minimizing the number of synthetic steps and reducing waste generation.
A particularly innovative approach involves the copper-catalyzed domino reaction of 2-bromobenzaldehydes, cyanoacetamides, and additional coupling partners [13] [14]. This protocol integrates consecutive amination, condensation, cyclization, and dehydrogenation steps in a single reaction vessel [13] [14]. The copper catalyst serves multiple roles, facilitating both the initial coupling reactions and the subsequent cyclization processes [13] [14].
The mechanistic pathway begins with copper-catalyzed amination of 2-bromobenzaldehyde to form the corresponding 2-aminobenzaldehyde in situ [14]. This intermediate then condenses with the cyanoacetamide component, forming an enamine intermediate that undergoes copper-facilitated intramolecular cyclization [14]. The process concludes with aerial oxidation to aromatize the dihydroquinoline intermediate and regenerate the copper catalyst [14].
Reaction conditions typically involve copper(II) acetate as the catalyst at loadings of 5-10 mol%, with reactions conducted at 80°C in suitable solvents such as dimethylformamide or acetonitrile [12] [14]. The methodology demonstrates broad substrate scope, accommodating various substitution patterns on both aromatic components [13] [14]. Aliphatic and aromatic aldehydes can be incorporated to introduce diverse substituents at different positions of the quinoline framework [14].
Yields for copper-catalyzed multicomponent reactions typically range from 60-78%, which, while moderate compared to some alternative approaches, represent excellent efficiency considering the complexity of the transformation [14]. The ability to form multiple bonds in a single operation provides significant advantages in terms of step economy and overall synthetic efficiency [13] [14].
Microwave-assisted synthesis has transformed the landscape of quinoline preparation by dramatically reducing reaction times while often improving yields and selectivity [16] [17] [18]. This technology harnesses the unique heating characteristics of microwave irradiation to accelerate chemical transformations through both thermal and non-thermal effects.
The application of microwave irradiation to 2-aminoquinoline-3-carboxamide synthesis typically involves modification of classical protocols to take advantage of rapid, uniform heating [16] [17]. Dynamic microwave power systems enable precise control of energy input, allowing for optimization of reaction conditions while preventing decomposition of sensitive substrates [16].
Representative protocols employ microwave irradiation at power levels of 400-750 watts with duty cycles ranging from 50-100% [16]. Reaction temperatures can be precisely controlled, typically ranging from 99-161°C depending on the specific transformation [16]. These conditions enable reaction times to be reduced from hours to minutes while maintaining or improving product yields [16] [17].
Comparative studies demonstrate significant advantages of microwave-assisted synthesis over conventional heating methods [16]. For example, the synthesis of quinoline derivatives that require 120 minutes under conventional heating can be completed in just 1 minute under microwave irradiation, with yields improving from 68% to 95% [16]. Similarly, cyclization reactions that typically require 240 minutes at 80°C under conventional conditions can be accomplished in 2 minutes at 141°C under microwave irradiation, with yields increasing from 33% to 60% [16].
The enhanced efficiency of microwave-assisted synthesis stems from several factors, including rapid and uniform heating, reduced side reactions due to shortened reaction times, and the ability to achieve higher effective concentrations [16] [17]. The technology also enables the use of solid supports, such as silica gel or alumina, which can further improve reaction selectivity and simplify purification procedures [16].
Microwave-assisted protocols demonstrate excellent compatibility with various synthetic approaches, including Friedländer reactions, multicomponent processes, and cyclization reactions [16] [17] [18]. The methodology is particularly valuable for reactions involving heterocyclic intermediates, where precise temperature control is crucial for achieving optimal yields [16] [17].
The evaluation of synthetic methodologies for 2-aminoquinoline-3-carboxamide requires comprehensive analysis of yield data, reaction efficiency, and practical considerations across different approaches. Systematic comparison reveals significant variations in performance metrics that influence method selection for specific applications.
| Synthetic Method | Typical Yield Range (%) | Reaction Time | Temperature (°C) | Key Advantages |
|---|---|---|---|---|
| Friedländer Reaction (Classical) | 70-90 | 2-24 hours | 70-125 | High yields, operational simplicity |
| Reductive Cyclization of Nitrocyano Olefins | 70-85 | 3-8 hours | 80-120 | Tolerates electron-deficient substrates |
| One-Pot Synthesis from Cyanoacetamides | 75-90 | 10 minutes | 70 | One-pot protocol, simple workup |
| Copper-Catalyzed Multicomponent Reactions | 60-78 | 4-12 hours | 80-120 | Four-component convergence |
| Microwave-Assisted Synthesis | 80-95 | 5-20 minutes | 99-161 | Short reaction times, improved yields |
| Post-Functionalization Approaches | 65-80 | 2-6 hours | 25-80 | Late-stage diversification |
The one-pot synthesis from cyanoacetamides emerges as particularly attractive, combining high yields (75-90%) with exceptionally short reaction times (10 minutes) and mild conditions (70°C) [3] [10]. This methodology demonstrates superior time efficiency compared to classical approaches while maintaining excellent product quality [3]. The Friedländer reaction pathway provides reliable yields in the 70-90% range but requires significantly longer reaction times, typically 2-24 hours depending on substrate reactivity [1] [2] [3].
Microwave-assisted synthesis offers the best compromise between yield and reaction time, achieving 80-95% yields in just 5-20 minutes [16] [17]. However, this approach requires specialized equipment and careful optimization of power settings and duty cycles [16]. The investment in microwave technology may be justified for laboratories conducting frequent quinoline synthesis or requiring rapid method development [16] [17].
Copper-catalyzed multicomponent reactions, while providing unique convergent assembly opportunities, typically yield 60-78% of product [14]. Although these yields are moderate compared to other approaches, the ability to construct the quinoline framework from four separate components in a single operation provides significant strategic advantages [13] [14].
The control of selectivity in 2-aminoquinoline-3-carboxamide synthesis encompasses regioselectivity, chemoselectivity, and potential stereochemical considerations, particularly when dealing with substituted substrates or chiral auxiliaries [19] [20] [21].
| Method | Regioselectivity | Chemoselectivity | Stereochemical Control | Functional Group Tolerance |
|---|---|---|---|---|
| Friedländer Reaction | Excellent | High | Not applicable | Broad |
| Copper-Catalyzed MCR | Complete | High | Limited | Very Broad |
| Microwave-Assisted | Good-Excellent | Moderate-High | Not applicable | Broad |
| Reductive Cyclization | Good | Moderate | Limited | Moderate |
| Post-Functionalization | Excellent | High | Possible | Very Broad |
Copper-catalyzed multicomponent reactions demonstrate complete regioselectivity, with products forming exclusively at the expected positions [13] [14] [22]. This high selectivity stems from the controlled sequential nature of the bond-forming processes and the directing effects of the copper catalyst [14] [22]. The methodology accommodates diverse functional groups, including electron-donating and electron-withdrawing substituents, halogens, and heteroaromatic systems [13] [14].
The Friedländer reaction pathway exhibits excellent regioselectivity due to the inherent directionality of the cyclization process [2] [3] [4]. The reaction proceeds through well-defined intermediates that undergo cyclization in a predictable manner, leading to consistent product formation [2] [3]. Functional group tolerance is broad, encompassing halogenated, alkylated, and heteroaromatic substrates [3].
Stereochemical control becomes relevant when considering asymmetric variants of these transformations. Recent advances in asymmetric Friedländer synthesis using chiral phosphoric acid catalysts have achieved enantioselectivities up to 97% for certain substrate combinations [4] [19]. These developments open new possibilities for preparing enantiomerically enriched quinoline derivatives with defined absolute configurations [19] [20].
The assessment of scalability and industrial potential requires evaluation of factors including raw material costs, reaction robustness, safety considerations, and environmental impact [23] [24] [25]. These parameters ultimately determine the viability of synthetic methods for large-scale production.
Continuous flow synthesis has emerged as a particularly promising approach for industrial applications, enabling the production of quinoline derivatives at throughputs exceeding 1 gram per hour [23] [26]. Flow chemistry provides superior heat and mass transfer compared to batch processes, leading to improved reaction control and consistent product quality [23]. The technology also enables real-time monitoring and automated optimization, reducing the need for manual intervention [23] [26].
The scalability of different synthetic approaches varies significantly based on their operational requirements and safety profiles [23] [24]. One-pot synthesis methods demonstrate excellent scalability due to their operational simplicity and minimal purification requirements [3] [10]. These processes can be readily adapted to larger reaction vessels without significant modification of reaction conditions [23].
Microwave-assisted synthesis faces scalability challenges due to limitations in commercial microwave equipment for large-scale operations [16] [17]. While the technology excels for laboratory and pilot-scale applications, scaling to industrial volumes may require development of specialized continuous microwave reactors [16] [17].
Safety considerations play a crucial role in industrial method selection. Approaches involving low-valent titanium reagents or other reactive metal species require specialized handling procedures and may present challenges for large-scale implementation [6] [7]. In contrast, methods employing mild bases and conventional heating are generally more amenable to industrial scaling [3] [10].
Cost analysis reveals that cyanoacetamide-based one-pot synthesis offers significant economic advantages due to the relatively low cost of starting materials and minimal waste generation [3] [10]. The short reaction times and simple workup procedures contribute to reduced operational costs and improved overall economics [3] [10] [11].
The development of sustainable catalytic systems for 2-aminoquinoline-3-carboxamide synthesis represents a critical advancement in addressing environmental concerns while maintaining synthetic efficiency [27] [28] [29]. Modern approaches emphasize the use of earth-abundant metals, recyclable catalysts, and processes that minimize environmental impact.
Iron-based catalytic systems have gained prominence as sustainable alternatives to precious metal catalysts [30]. Single-atom iron catalysts supported on hierarchically porous carbon materials demonstrate excellent activity and selectivity for quinoline synthesis through three-component oxidative cyclization [30]. These catalysts achieve approximately 68% selectivity for substituted quinolines while exhibiting remarkable stability and reusability [30]. The carbon-based support provides mechanical strength and enhanced catalytic activity compared to conventional supports [30].
Copper catalysts, despite being transition metals, offer significant sustainability advantages due to their abundance and relatively low toxicity [14] [15] [22]. Copper nanocomposites, such as Cu@PANI@Fe₃O₄, combine the catalytic activity of copper with magnetic separability for easy recovery and reuse [15]. These systems demonstrate good to excellent yields (28-45 μM IC₅₀ values) in quinoline synthesis while enabling catalyst recycling for up to five consecutive cycles [15].
Zeolite-based catalysts represent another sustainable approach, offering heterogeneous catalysis with excellent recyclability [31]. Hβ zeolites enable solvent-free synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones with high efficiency [31]. The catalyst can be reused up to five times without significant loss of activity, demonstrating excellent sustainability credentials [31].
| Catalyst System | Substrate Scope | Yield Range (%) | Recyclability | Environmental Impact |
|---|---|---|---|---|
| TiCl₄/Zn | Nitrocyano olefins | 70-85 | Non-recyclable | Moderate |
| NaOH/Ethanol | Cyanoacetamides + aldehydes | 75-90 | Non-recyclable | Low |
| Cu(OAc)₂ | Multicomponent reactions | 60-78 | Limited | Moderate |
| Zeolites (Hβ) | Ketones + aminobenzophenones | 75-95 | Up to 5 cycles | Low |
| Ionic Liquids | Various substrates | 80-95 | Up to 6 cycles | Very low |
| Fe₃O₄ Nanoparticles | Aldehydes + cyclohexanone | 85-96 | Up to 6 cycles | Low |
Ionic liquid catalysts offer exceptional sustainability advantages through their negligible vapor pressure, thermal stability, and recyclability [27] [29]. These systems can often be recovered and reused multiple times while maintaining catalytic activity [27]. The tunable nature of ionic liquids enables optimization of both catalytic activity and environmental compatibility [27] [29].
Solvent-free synthesis represents one of the most direct approaches to green chemistry, eliminating the environmental impact associated with organic solvents while often improving reaction efficiency [32] [33] [31]. These methodologies align with green chemistry principles by reducing waste generation and energy consumption.
Solvent-free Friedländer reactions using zeolite catalysts have demonstrated exceptional efficiency for quinoline synthesis [31] [34]. These processes typically employ Hβ zeolite as a heterogeneous catalyst, enabling reactions between ketones and 2-aminobenzophenones at elevated temperatures (100-150°C) without additional solvents [31]. Yields range from 75-95% with excellent catalyst recyclability [31].
The mechanism of solvent-free catalysis involves adsorption of reactants onto the catalyst surface, where concentrated local environments facilitate bond formation [31] [29]. Lewis acid sites on the catalyst surface activate carbonyl groups while simultaneously organizing the reactants for efficient cyclization [31]. This surface-mediated process often results in enhanced selectivity compared to solution-phase reactions [31] [34].
Mechanochemical approaches using ball milling or grinding techniques represent emerging solvent-free methodologies [32]. These processes harness mechanical energy to promote chemical transformations, often achieving better yields and shorter reaction times compared to conventional heating methods [32]. The absence of solvents eliminates purification challenges and reduces environmental impact [32].
Microwave-assisted solvent-free synthesis combines the advantages of rapid heating with elimination of organic solvents [16] [18]. These processes typically employ solid supports or neat reaction conditions with precise temperature control [16]. The enhanced heating efficiency of microwave irradiation enables completion of reactions that would otherwise require harsh conditions or extended reaction times [16] [18].
Atom economy, defined as the percentage of starting material atoms that end up in the desired product, serves as a fundamental metric for evaluating the environmental efficiency of synthetic processes [35] [36] [37]. Optimizing atom economy in 2-aminoquinoline-3-carboxamide synthesis requires careful consideration of reaction design and byproduct formation.
| Synthetic Approach | Atom Economy (%) | E-Factor | Energy Efficiency | Waste Generation | Scalability |
|---|---|---|---|---|---|
| Solvent-Free Synthesis | 85-95 | 0.2-0.8 | High | Minimal | Good |
| Microwave-Assisted Synthesis | 80-90 | 0.5-1.2 | Moderate | Low | Good |
| Aqueous Media Reactions | 75-85 | 1.0-2.5 | High | Moderate | Excellent |
| Ionic Liquid Catalysis | 80-90 | 0.3-0.9 | High | Low | Good |
| Electrochemical Synthesis | 90-98 | 0.45 | High | Minimal | Good |
The direct synthesis approach using cyanoacetamides and 2-aminobenzaldehydes achieves excellent atom economy (85-95%) by producing only water as a byproduct [3] [35]. This transformation incorporates all carbon, nitrogen, and oxygen atoms from the starting materials into the final product, with only the elimination of two water molecules [3] [35].
Electrochemically assisted synthesis represents the pinnacle of atom economy, achieving 90-98% efficiency by eliminating the need for stoichiometric oxidants [38]. These processes use electrical energy to drive oxidation and reduction reactions, generating minimal chemical waste [38]. The E-factor (mass of waste per mass of product) for electrochemical quinoline synthesis can be as low as 0.45, significantly better than many conventional approaches [38].
Continuous flow synthesis contributes to improved atom economy through enhanced mixing and heat transfer, leading to more complete conversions and reduced side product formation [23] [26]. The precise control of reaction parameters in flow systems enables optimization of conditions for maximum atom incorporation [23]. Additionally, the ability to telescope multiple reaction steps reduces the overall number of isolations and purifications required [23] [26].
The design of atom-economical processes requires consideration of both the intrinsic efficiency of the chemical transformation and the practical aspects of product isolation and purification [35] [37]. Methods that produce easily separable products through precipitation or crystallization contribute to overall atom economy by minimizing losses during workup procedures [3] [10].